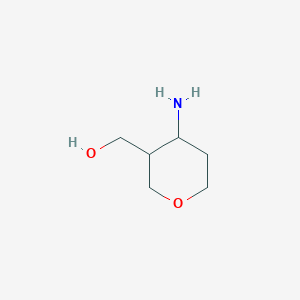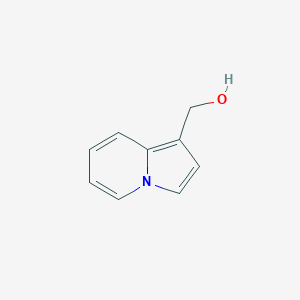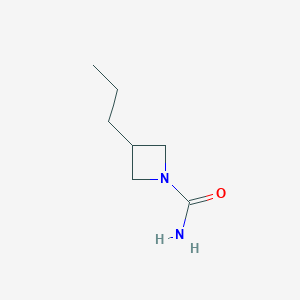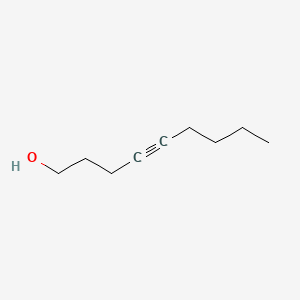
(4-Aminotetrahydro-2H-pyran-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminotetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydropyran, featuring an amino group and a hydroxymethyl group attached to the pyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol typically involves the reduction of corresponding esters or nitriles. One common method includes the reduction of (4-aminotetrahydro-2H-pyran-3-yl)acetic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of (4-aminotetrahydro-2H-pyran-3-yl)carboxylic acid.
Reduction: Formation of more saturated tetrahydropyran derivatives.
Substitution: Formation of amides, ureas, and other substituted derivatives.
科学的研究の応用
(4-Aminotetrahydro-2H-pyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
作用機序
The mechanism of action for (4-Aminotetrahydro-2H-pyran-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group can participate in further chemical modifications.
類似化合物との比較
Similar Compounds
(4-Aminotetrahydro-2H-pyran-4-yl)methanol: Similar structure but with the amino group at a different position.
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Contains an acetic acid group instead of a hydroxymethyl group.
Tetrahydro-2H-pyran-4-amine: Lacks the hydroxymethyl group.
Uniqueness
(4-Aminotetrahydro-2H-pyran-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(4-aminooxan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2 |
InChIキー |
MPTPDMSEEPOHOV-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)

![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
